molecular formula C15H21ClN4O2 B14762669 Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14762669
M. Wt: 324.80 g/mol
InChI Key: OECIBZZKIXVOKZ-PHIMTYICSA-N
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Description

tert-Butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a chloropyrimidine moiety, and a diazabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the diazabicyclo[32

    Formation of Diazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

    Introduction of Chloropyrimidine Group: This step typically involves a nucleophilic substitution reaction where a suitable pyrimidine derivative is reacted with a chlorinating agent.

    Attachment of tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient and scalable synthesis, as well as the development of greener and more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the chloropyrimidine moiety to a different derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chloropyrimidine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

tert-Butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(1R,5S)-3-(2-fluoropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl(1R,5S)-3-(2-bromopyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The uniqueness of tert-butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[32Compared to similar compounds, the presence of the chloropyrimidine group may offer unique binding properties and reactivity patterns .

Properties

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-10-4-5-11(20)9-19(8-10)12-6-7-17-13(16)18-12/h6-7,10-11H,4-5,8-9H2,1-3H3/t10-,11+

InChI Key

OECIBZZKIXVOKZ-PHIMTYICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC=C3)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC=C3)Cl

Origin of Product

United States

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